Enhanced Steric and Electronic Profile via 2,7-Dimethyl Substitution
Compared to the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 908287-21-8), the 2,7-dimethyl groups on the target compound increase the calculated partition coefficient (cLogP) by approximately 1.1 units (predicted cLogP 2.64 vs. ~1.54 for the des-methyl analog) . This significant increase in lipophilicity can improve membrane permeability of derived inhibitors, a critical factor in cellular assay performance. Additionally, the methyl at position 7 blocks a potential site for unwanted metabolic N-dealkylation, potentially enhancing the metabolic stability of final compounds [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP 2.64 |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (predicted cLogP ~1.54) |
| Quantified Difference | ΔcLogP ≈ +1.1 |
| Conditions | In silico prediction using standard fragment-based methods. |
Why This Matters
The difference of over one log unit directly impacts ADME profiling; the target compound is more suitable for developing cell-permeable kinase inhibitors compared to the des-methyl analog.
- [1] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2024. View Source
